REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=O.[CH3:12][C:13]1[N:14]=[CH:15][N:16]([C:18]2[CH:19]=[C:20]([NH2:28])[CH:21]=[C:22]([C:24]([F:27])([F:26])[F:25])[CH:23]=2)[CH:17]=1.C(N(CC)C(C)C)(C)C>O=S(Cl)Cl.CN(C1C=CN=CC=1)C.C1COCC1>[I:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([NH:28][C:20]1[CH:21]=[C:22]([C:24]([F:25])([F:26])[F:27])[CH:23]=[C:18]([N:16]2[CH:17]=[C:13]([CH3:12])[N:14]=[CH:15]2)[CH:19]=1)=[O:7]
|
Name
|
|
Quantity
|
2.62 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C(=O)O)C=CC1C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O=S(Cl)Cl
|
Name
|
acyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
|
CC=1N=CN(C1)C=1C=C(C=C(C1)C(F)(F)F)N
|
Name
|
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at rt for 2 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatile components were removed on a rotavap
|
Type
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DISSOLUTION
|
Details
|
the residue was dissolved in benzene (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness on a rotavap
|
Type
|
CUSTOM
|
Details
|
further dried under vacuum
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with water
|
Type
|
ADDITION
|
Details
|
EtOAc was added
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
used without purification in next step
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
IC=1C=C(C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N2C=NC(=C2)C)C=CC1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |